molecular formula C10H14ClNO2 B1590512 2-Amino-3-phenylbutanoic acid hydrochloride CAS No. 80997-87-1

2-Amino-3-phenylbutanoic acid hydrochloride

Cat. No. B1590512
CAS RN: 80997-87-1
M. Wt: 215.67 g/mol
InChI Key: SGKWQBMDOXGYAA-UHFFFAOYSA-N
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Description

2-Amino-3-phenylbutanoic acid hydrochloride is a compound with the molecular formula C10H14ClNO2 and a molecular weight of 215.68 . It is available from various suppliers, including Sigma-Aldrich .


Molecular Structure Analysis

The InChI code for 2-Amino-3-phenylbutanoic acid hydrochloride is 1S/C10H13NO2.ClH/c1-7(9(11)10(12)13)8-5-3-2-4-6-8;/h2-7,9H,11H2,1H3,(H,12,13);1H . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.


Physical And Chemical Properties Analysis

2-Amino-3-phenylbutanoic acid hydrochloride is a solid at room temperature . It has a molecular weight of 215.68 . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results .

Scientific Research Applications

Derivative Synthesis

2-Amino-3-phenylbutanoic acid hydrochloride is used in the synthesis of tetrazole-containing derivatives. It reacts with triethyl orthoformate and sodium azide in acetic acid to yield tetrazol-1-yl derivatives in significant yields, demonstrating its reactivity and versatility in organic synthesis (Putis, Shuvalova, & Ostrovskii, 2008).

Biochemical Research

This compound has been shown to be an effective antagonist for Leuconostoc dextranicum and can competitively inhibit the toxicity due to thienylalanine in Escherichia coli, suggesting its utility in biochemical research and as a potential pharmacological agent (Edelson & Keeley, 1963).

Quantum Computational and Spectroscopic Analysis

2-Amino-3-phenylbutanoic acid and its derivatives have been studied through density functional theory (DFT) calculations and spectroscopic methods. These analyses reveal insights into the molecule's structure and properties, contributing to a deeper understanding of its potential applications in various fields (Raajaraman, Sheela, & Muthu, 2019).

Enzyme Inhibition

This acid is a component of bestatin, an inhibitor of aminopeptidase B and leucine aminopeptidase. It plays a crucial role in the inhibition of these enzymes, which is significant for medical and biochemical research (Nakamura et al., 1976).

Molecular Docking Studies

Molecular docking studies involving 2-Amino-3-phenylbutanoic acid derivatives have been conducted to evaluate their interactions with various receptors and enzymes. Such studies are essential for drug discovery and development processes (Charanya, Sampathkrishnan, & Balamurugan, 2020).

Safety And Hazards

According to the safety data sheet, 2-Amino-3-phenylbutanoic acid hydrochloride may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to use only outdoors or in a well-ventilated area .

Future Directions

The future directions for 2-Amino-3-phenylbutanoic acid hydrochloride are not specified in the search results. Its use would likely depend on the specific needs of chemical or biological research .

properties

IUPAC Name

2-amino-3-phenylbutanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2.ClH/c1-7(9(11)10(12)13)8-5-3-2-4-6-8;/h2-7,9H,11H2,1H3,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGKWQBMDOXGYAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)C(C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901001690
Record name beta-Methylphenylalanine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901001690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-3-phenylbutanoic acid hydrochloride

CAS RN

80997-87-1
Record name Phenylalanine, β-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=80997-87-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name beta-Methyl-3-phenyl-DL-alanine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080997871
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name beta-Methylphenylalanine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901001690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name β-methyl-3-phenyl-DL-alanine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.072.384
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
SD Bull, SG Davies, SH Domíngez, S Jones… - Journal of the …, 2002 - pubs.rsc.org
… The relative configurations within 11 and 12 were established via chemical correlation in which 2-amino-3-phenylbutanoic acid hydrochloride (commercially available 10 as a 2 ∶ 1 …
Number of citations: 15 pubs.rsc.org

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